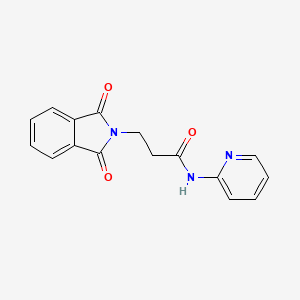![molecular formula C19H23N3O4S2 B10870899 2-(Cyclohexylamino)-2-oxoethyl {[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}acetate](/img/structure/B10870899.png)
2-(Cyclohexylamino)-2-oxoethyl {[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(CYCLOHEXYLAMINO)-2-OXOETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL]SULFANYL}ACETATE is a complex organic compound that features a benzothiazole moiety, a cyclohexylamino group, and an oxoethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(CYCLOHEXYLAMINO)-2-OXOETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole intermediate, which is then reacted with an appropriate oxoethyl acetate derivative. The cyclohexylamino group is introduced through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(CYCLOHEXYLAMINO)-2-OXOETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the cyclohexylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-(CYCLOHEXYLAMINO)-2-OXOETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(CYCLOHEXYLAMINO)-2-OXOETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The cyclohexylamino group can enhance the compound’s binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL ACETATE
- 2-(CYCLOHEXYLAMINO)-2-OXOETHYL ACETATE
- 2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL SULFANYL ACETATE
Uniqueness
2-(CYCLOHEXYLAMINO)-2-OXOETHYL 2-{[2-(1,3-BENZOTHIAZOL-2-YLAMINO)-2-OXOETHYL]SULFANYL}ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both benzothiazole and cyclohexylamino groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C19H23N3O4S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
[2-(cyclohexylamino)-2-oxoethyl] 2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylacetate |
InChI |
InChI=1S/C19H23N3O4S2/c23-16(20-13-6-2-1-3-7-13)10-26-18(25)12-27-11-17(24)22-19-21-14-8-4-5-9-15(14)28-19/h4-5,8-9,13H,1-3,6-7,10-12H2,(H,20,23)(H,21,22,24) |
InChI Key |
SKOHMVVUCMLWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC(=O)CSCC(=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-(furan-2-yl)-14-methyl-12-phenyl-4-pyridin-2-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10870817.png)

![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B10870820.png)

![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-4-fluorobenzamide](/img/structure/B10870835.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl cyclopropanecarboxylate](/img/structure/B10870846.png)
![ethyl 2-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B10870853.png)
![3-(furan-2-yl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10870856.png)
![3-Amino-N-(5-bromo-2-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B10870859.png)
![2-[(4-Fluorobenzyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B10870864.png)
![3-[8,9-Dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B10870870.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870875.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide](/img/structure/B10870885.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870890.png)
